![molecular formula C18H16N6O2 B2439090 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034557-31-6](/img/structure/B2439090.png)
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyrazole ring, a triazole ring, and an amide group .
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction, which has been employed with substituted furans and phenylsulfonyl ethylene, achieving high yields and explaining stereoselectivity observed in substituted furans. Further, the synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds.Molecular Structure Analysis
Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations. For example, the study of a nitro-furan compound provides insights into intermolecular interactions and solid-state packing, using Hirshfeld surface analysis .Chemical Reactions Analysis
The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions. Copper/silver-mediated cascade reactions for constructing sulfonylbenzo [b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds .Physical And Chemical Properties Analysis
The physical properties of related compounds, such as those involving furan-2,5-diylbis (diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds. Exploring the chemical properties of furan-based compounds through their synthesis, such as the preparation of arylsulfonylthiophene- and furan-2-sulfonamides, reveals the influence of sulfonamide groups on the stability and reactivity of these molecules.Scientific Research Applications
- Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents .
- The compound may exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Further studies are needed to determine its specific spectrum of action .
- Furan-based compounds have been investigated in cardiovascular studies. For instance, visualization and study of angiotensin II and AT1 receptors have provided insights into cardiovascular diseases and potential therapeutic targets.
- The compound’s involvement in chemical reactions and its potential applications in sustainable chemistry merit exploration .
- Condensation reactions involving HMF and other compounds, such as 3,3-Dimethyl-2-butanone, can lead to novel furan-based derivatives .
Antibacterial Activity
Chemical Synthesis and Reactions
Cardiovascular Research
Platform Chemicals from Biomass
Catalytic Transformations
Other Therapeutic Potentials
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, as well as its synthesis and structural elucidation. The synthesis of furan and naphtho furan derivatives through condensation, methylation, and a series of reactions showcases the versatile approaches in constructing complex furan-based compounds . These studies provide a foundation for further exploration of the chemical behavior and applications of furan-sulfonyl compounds .
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-18(16-12-21-24(22-16)15-5-2-1-3-6-15)19-8-9-23-13-14(11-20-23)17-7-4-10-26-17/h1-7,10-13H,8-9H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPSPKHJQNXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
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